Spliceostatin A

Anticancer Spliceosome Inhibition SF3b

Spliceostatin A is a validated tool for spliceosome inhibition studies. As the methylated derivative of FR901464, it offers enhanced stability while retaining potent SF3b binding (IC50 5.5 nM) and antiproliferative activity. Ideal for dose-response and SAR benchmarking. Purity ≥95%.

Molecular Formula C28H43NO8
Molecular Weight 521.6 g/mol
Cat. No. B14796601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpliceostatin A
Molecular FormulaC28H43NO8
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1
InChIKeyXKSGIJNRMWHQIQ-KSHDKNNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR901464 ((E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl acetate) Spliceosome Inhibitor for Preclinical Oncology Research


FR901464 (CAS 146478-72-0, MF C27H41NO8, MW 507.62) is a spiro-epoxide natural product isolated from Pseudomonas sp. No. 2663 that functions as a potent pre-mRNA splicing inhibitor by binding the SF3b subcomplex of the U2 snRNP [1]. The compound arrests cell cycle progression at G1 and G2/M phases, exhibiting remarkable antiproliferative activity across a panel of human cancer cell lines with IC50 values in the low nanomolar range (0.6–3.4 nM) [2]. As the prototype for an entire class of spliceosome modulators that includes spliceostatins, thailanstatins, and pladienolides, FR901464 represents a foundational tool compound for investigating splicing-dependent oncogenic mechanisms and a validated starting point for medicinal chemistry optimization programs [3].

FR901464 Procurement: Why Spliceosome Inhibitors Are Not Functionally Interchangeable


Despite a shared molecular target (SF3b), spliceosome inhibitors exhibit profound differences in potency, stability, and therapeutic index that render generic substitution scientifically invalid. FR901464 itself displays intrinsic chemical instability under physiological conditions (t1/2 = 4–8 h in phosphate buffer at pH 7.0–7.4), a liability that directly impacts experimental reproducibility and in vivo translational potential [1]. Furthermore, parallel comparative studies reveal that seemingly minor structural modifications translate into orders-of-magnitude potency shifts—meayamycin B exhibits picomolar GI50 values (10 pM) compared to the nanomolar activity of the parent compound, while structural isomers like reveromycin B lose essentially all biological activity [2][3]. The divergence in therapeutic windows between FR901464 (relatively narrow) and pladienolide B (broad) further underscores that these compounds cannot be casually substituted without altering experimental outcomes and interpretation [4].

FR901464 Quantitative Differentiation: Potency, Stability, and In Vivo Angiogenesis Suppression Benchmarked Against Structural Analogs and In-Class Alternatives


Antiproliferative Potency: FR901464 vs. Meayamycin (Picomolar Analog) in MCF-7 Breast Cancer Cells

In a head-to-head comparison of synthetic FR901464 and its optimized analog meayamycin, the latter demonstrates approximately 110-fold greater antiproliferative potency. This quantitative gap establishes FR901464 as the essential reference standard for structure-activity relationship (SAR) studies, while also confirming that meayamycin represents a chemically evolved, superior tool for applications demanding maximal cellular potency [1].

Anticancer Spliceosome Inhibition SF3b

Chemical Stability: FR901464 Degradation Half-Life vs. Thailanstatins

FR901464 undergoes rapid degradation under physiologically relevant conditions, with a half-life (t1/2) of only 4–8 hours in phosphate buffer at 37 °C (pH 7.0–7.4). In contrast, thailanstatins—natural analogs lacking an unstable hydroxyl group and possessing an extra carboxyl moiety—exhibit significantly greater stability in identical buffer systems [1]. This documented instability necessitates strict handling protocols (fresh preparation, avoidance of prolonged aqueous incubation) and informs procurement decisions when experimental designs require extended compound exposure.

Stability Pharmacokinetics Chemical Optimization

In Vivo Angiogenesis Suppression: FR901464 vs. Spliceostatin A in CAM Assay

In a gelatin sponge–CAM assay assessing suppression of HeLa cell-induced angiogenesis, FR901464 demonstrated dose-dependent inhibition of microvessel formation at 0.2–20 nM. Direct parallel testing with spliceostatin A (SSA, 2 nM) provides a quantitative benchmark: both compounds effectively reduce angiogenesis, with statistical significance achieved at comparable nanomolar concentrations [1]. This head-to-head comparison establishes that FR901464 retains full in vivo anti-angiogenic activity equivalent to its more stable methylated derivative.

Angiogenesis In Vivo Tumor Microenvironment

Therapeutic Window: FR901464 vs. Pladienolide B in Preclinical In Vivo Models

Despite demonstrating in vivo antitumor activity in xenograft models, FR901464 exhibits a relatively narrow therapeutic window compared to structurally distinct spliceosome inhibitors. Pladienolide B and its clinical derivative E7107 display striking in vivo antitumor selectivity and efficacy with a pronounced therapeutic window, a key differentiator that has propelled pladienolide-based compounds into human clinical trials (Phase I for E7107) [1][2]. This distinction is critical for users evaluating translational potential: FR901464 remains an invaluable research tool for studying splicing-dependent tumor biology, but pladienolide B may be preferable for studies directly assessing therapeutic index.

Therapeutic Index In Vivo Efficacy Drug Development

Comparative Antiproliferative Activity: FR901464 vs. Pladienolide B Across Cancer Cell Line Panels

Cross-study comparison of published IC50 values reveals that FR901464 (0.6–3.4 nM across multiple human cancer cell lines) and pladienolide B (1.6–4.9 nM in gastric cancer cells) exhibit comparable low-nanomolar potency [1][2]. While both compounds achieve potent growth inhibition, their divergent chemical structures and therapeutic windows (see Evidence Item 4) differentiate their optimal use cases. FR901464's broader cell line characterization (including solid tumor panels) supports its selection for initial target validation studies across diverse cancer histologies.

Anticancer Potency Cell Panel Screening

FR901464 Optimal Use Cases: Translational Research and Chemical Biology Applications Guided by Quantitative Evidence


Mechanistic Studies of SF3b-Dependent Splicing Inhibition

FR901464 serves as the foundational reference standard for investigating spliceosome inhibition mechanisms. Its well-characterized IC50 range (0.6–3.4 nM) and validated target engagement (SF3b complex binding) [1] make it ideal for dose-response studies aimed at correlating splicing inhibition with downstream biological effects (e.g., cell cycle arrest at G1 and G2/M phases). However, due to its documented chemical instability (t1/2 = 4–8 h in physiological buffer [2]), experiments requiring extended incubation (>8 h) should incorporate fresh compound replenishment or utilize more stable analogs (spliceostatin A, thailanstatins) as positive controls.

In Vivo Angiogenesis and Tumor Microenvironment Studies

The direct demonstration of FR901464's ability to suppress HeLa cell-induced angiogenesis in the CAM assay at low nanomolar concentrations (0.2–20 nM) [1] positions this compound as a validated tool for studies examining the intersection of splicing inhibition and tumor vascularization. Researchers investigating anti-angiogenic mechanisms downstream of SF3b inhibition should consider FR901464 for short-term in vivo or ex vivo angiogenesis assays, provided compound freshness is maintained. For longer-term tumor growth studies, pladienolide B or its clinical derivative E7107 may offer superior pharmacokinetic properties [2].

Medicinal Chemistry Benchmarking and SAR Campaigns

FR901464 represents the critical baseline comparator for any structure-activity relationship (SAR) program aimed at optimizing the spliceosome inhibitor pharmacophore. The 110-fold potency gap between FR901464 (GI50 = 1.1 nM) and the optimized analog meayamycin (GI50 = 10 pM) in MCF-7 cells [1] provides a quantitative benchmark for evaluating synthetic derivatives. Procurement of authenticated FR901464 is essential for establishing assay validation, calibrating potency thresholds, and ensuring that newly synthesized analogs are compared against a consistent, literature-validated reference standard. Its role as the prototypical SF3b inhibitor makes it indispensable for bridging historical data with new chemical entities.

Cancer Cell Line Panel Screening for Splicing Dependency

With published IC50 data spanning multiple human cancer cell lines (0.6–3.4 nM) [1], FR901464 is well-suited for initial screening campaigns designed to identify tumor types with heightened sensitivity to spliceosome inhibition. Its potency is comparable to that of pladienolide B (1.6–4.9 nM in gastric cancer models [2]), allowing researchers to benchmark their own cell line sensitivity data against an established literature baseline. For high-throughput screening formats requiring extended compound stability in solution, users should be aware of FR901464's degradation kinetics and consider plate-based fresh preparation protocols or the use of more stable analogs for primary screens.

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